Bicyclo[3.3.1]nonan-9-amine;hydrochloride
Description
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9-7-3-1-4-8(9)6-2-5-7;/h7-9H,1-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINDJCOOLNETIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19388-67-1 | |
| Record name | Bicyclo[3.3.1]nonan-9-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19388-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | bicyclo[3.3.1]nonan-9-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bicyclo[3.3.1]nonan-9-amine hydrochloride chemical structure and properties
An In-Depth Technical Guide to Bicyclo[3.3.1]nonan-9-amine Hydrochloride: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
The bicyclo[3.3.1]nonane framework represents a pivotal structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture. This conformationally constrained scaffold allows for the precise spatial orientation of functional groups, a critical feature in the design of selective ligands for complex biological targets. Bicyclo[3.3.1]nonan-9-amine hydrochloride serves as a versatile building block, providing a strategic entry point for developing novel therapeutics. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its applications in drug discovery, tailored for researchers and professionals in the field.
The Bicyclo[3.3.1]nonane Scaffold: A Foundation for Molecular Design
The strategic importance of the bicyclo[3.3.1]nonane core cannot be overstated. Unlike flexible aliphatic chains, this bridged ring system locks substituents into well-defined spatial positions, minimizing conformational ambiguity upon binding to a receptor or enzyme active site. This structural pre-organization can significantly enhance binding affinity and selectivity.
The bicyclo[3.3.1]nonane skeleton is a key component of numerous biologically active natural products, including polycyclic polyprenylated acylphloroglucinols (PPAPs), which exhibit a range of activities from anticancer to antidepressant properties.[1][2] Synthetic derivatives have been investigated for a multitude of therapeutic applications, including as modulators of monoamine transporters and nicotinic acetylcholine receptors, highlighting the scaffold's broad utility in targeting the central nervous system.[3][4] Bicyclo[3.3.1]nonan-9-amine, in its hydrochloride salt form for improved handling and solubility, provides a primary amine at the unique C9 bridgehead-methylene position, making it an ideal synthon for further chemical elaboration.
Molecular Structure and Physicochemical Properties
Chemical Structure
Bicyclo[3.3.1]nonan-9-amine hydrochloride possesses a distinctive structure consisting of two fused six-membered rings. The amine group is attached to the methylene bridge (C9), which connects the two bridgehead carbons (C1 and C5). The parent bicyclo[3.3.1]nonane system typically adopts a stable dual chair conformation to minimize steric strain. The hydrochloride salt is formed by the protonation of the primary amine, enhancing its aqueous solubility.
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Molecular Formula: C₉H₁₈ClN
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IUPAC Name: bicyclo[3.3.1]nonan-9-amine hydrochloride
-
InChIKey (Free Base): PIRAWXIEUDZDML-UHFFFAOYSA-N[5]
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Canonical SMILES (Free Base): C1CC2CCCC(C1)C2N[5]
Physicochemical Data
The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for Bicyclo[3.3.1]nonan-9-amine hydrochloride and its free base are summarized below.
| Property | Value | Source |
| Molecular Weight | 175.70 g/mol (Hydrochloride Salt) | BLDpharm[6] |
| Molecular Formula | C₉H₁₈ClN | BLDpharm[6] |
| Physical State | Solid | Fisher Scientific[7] |
| Predicted XlogP3 | 1.9 (Free Base) | PubChem[5] |
| Solubility | Enhanced in polar solvents as the dihydrochloride salt | CymitQuimica[8] |
Synthesis and Characterization
Rationale for Synthetic Strategy
A robust and reproducible synthesis is paramount for any building block intended for drug discovery. The most logical and efficient route to Bicyclo[3.3.1]nonan-9-amine hydrochloride begins with the commercially available ketone, Bicyclo[3.3.1]nonan-9-one.[9] The key transformation is the conversion of the ketone to a primary amine. Reductive amination is the method of choice for this conversion due to its high efficiency and operational simplicity. This process involves the in-situ formation of an imine or a related intermediate, which is then reduced to the target amine. The final step involves converting the amine free base to its hydrochloride salt to improve stability and handling.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a two-step process starting from Bicyclo[3.3.1]nonan-9-one.
Step 1: Reductive Amination of Bicyclo[3.3.1]nonan-9-one
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Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Bicyclo[3.3.1]nonan-9-one (1.0 eq) in anhydrous methanol.
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Reagent Addition: Add ammonium acetate (10 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.
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Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
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Workup: Quench the reaction by slowly adding 2M HCl (aq) until the pH is ~2 to decompose any remaining reducing agent. Stir for 1 hour. Basify the solution to pH >12 with 4M NaOH (aq).
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Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Bicyclo[3.3.1]nonan-9-amine can be purified by column chromatography on silica gel if necessary.
Step 2: Formation of the Hydrochloride Salt
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Salt Formation: Dissolve the purified amine free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
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Precipitation: Add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate of Bicyclo[3.3.1]nonan-9-amine hydrochloride will form.
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Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Characterization Workflow
Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach ensures the highest confidence in the material's identity.
Caption: Workflow for the characterization and validation of synthesized compounds.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (1.0-3.0 ppm) corresponding to the bicyclic framework protons. A broad singlet corresponding to the -NH₃⁺ protons would be observed, which is exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will provide signals for the unique carbons of the bicyclic system. The C9 carbon bearing the amino group would appear in the 50-60 ppm range.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show the molecular ion peak for the free base [M+H]⁺.
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Infrared (IR) Spectroscopy: The spectrum will display characteristic N-H stretching bands for the primary ammonium salt in the region of 3100-2800 cm⁻¹ (broad) and C-H stretching bands just below 3000 cm⁻¹.
Applications in Medicinal Chemistry and Drug Development
The utility of Bicyclo[3.3.1]nonan-9-amine hydrochloride stems from its rigid three-dimensional structure. This scaffold is an excellent starting point for creating libraries of compounds for screening against various biological targets.
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CNS-Active Agents: The bicyclic core is a known privileged scaffold for targeting the central nervous system. Derivatives of the related 9-azabicyclo[3.3.1]nonane have been developed as monoamine reuptake inhibitors, which are crucial for treating depression and other neurological disorders.[3] The C9-amino derivative provides a vector to explore similar pharmacophores.
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Scaffold for Combinatorial Chemistry: The primary amine serves as a versatile chemical handle for diversification. It can be readily acylated, alkylated, or used in reductive amination to attach a wide array of side chains, enabling the rapid exploration of structure-activity relationships (SAR).
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Natural Product Analogs: Many complex natural products with potent biological activity, such as garsubellin A and hyperforin, are built upon the bicyclo[3.3.1]nonane core.[1] This amine building block allows for the synthesis of simplified, more accessible analogs that retain the key structural features required for biological activity, potentially leading to compounds with improved drug-like properties.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling Bicyclo[3.3.1]nonan-9-amine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][10] Avoid contact with skin, eyes, and clothing.
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][10]
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First Aid: In case of skin contact, wash immediately with plenty of water.[10] In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.[10]
Conclusion
Bicyclo[3.3.1]nonan-9-amine hydrochloride is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its rigid conformational properties, combined with the versatile synthetic handle of a primary amine, make it an invaluable building block for the design and synthesis of novel, selective therapeutic agents. The robust synthetic and characterization methods outlined in this guide provide a solid foundation for researchers to leverage the unique structural attributes of this scaffold in their drug discovery programs.
References
- PubChem. Bicyclo[3.3.1]nonan-9-amine, hydrochloride (1:1). [Link]
- Roy, A., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry. [Link]
- National Institutes of Health (NIH). Bicyclo(3.3.1)nonane | C9H16 | CID 136101 - PubChem. [Link]
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
- ResearchGate. Synthesis of the bicyclo[3.3.1]nonane-containing tricycle through nitrile oxide-allene cycloaddition reaction. [Link]
- MDPI. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]
- National Institutes of Health (NIH). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC. [Link]
- PubChem. Bicyclo(3.3.1)nonan-9-one | C9H14O | CID 86638. [Link]
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Bicyclo[3.3.1]nonan-9-amine Hydrochloride: A Comprehensive Technical Guide for Advanced Research
The bicyclo[3.3.1]nonane framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique conformational properties provide a robust platform for the precise spatial arrangement of functional groups, making it an attractive motif in drug design and asymmetric catalysis. This guide provides an in-depth technical overview of a key derivative, Bicyclo[3.3.1]nonan-9-amine hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
Bicyclo[3.3.1]nonan-9-amine hydrochloride is the hydrochloride salt of the parent amine, bicyclo[3.3.1]nonan-9-amine. The addition of hydrochloric acid protonates the amine group, enhancing the compound's solubility in aqueous media, a crucial property for many biological and chemical applications.
| Property | Value | Source |
| Chemical Formula | C₉H₁₈ClN | Deduced from free base |
| Molecular Weight | 175.70 g/mol | Calculated |
| Monoisotopic Mass | 175.11278 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General knowledge |
| CAS Number | Not explicitly found, parent amine is referenced |
The core structure consists of two fused cyclohexane rings in a chair-boat or, more commonly, a twin-chair conformation. The amine group is situated at the 9-position, one of the two bridgehead carbons.
Synthesis and Mechanistic Considerations
The synthesis of bicyclo[3.3.1]nonan-9-amine hydrochloride typically commences from the corresponding ketone, bicyclo[3.3.1]nonan-9-one. The transformation from the ketone to the amine is a critical step that can be achieved through several methodologies, most notably reductive amination.
Experimental Protocol: Reductive Amination of Bicyclo[3.3.1]nonan-9-one
This protocol outlines a common laboratory-scale synthesis.
Step 1: Imine Formation To a solution of bicyclo[3.3.1]nonan-9-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add an excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol (typically 5-10 eq). The reaction is stirred at room temperature to facilitate the formation of the intermediate imine. The causality here is the nucleophilic attack of the ammonia on the carbonyl carbon, followed by dehydration to yield the C=N double bond.
Step 2: Reduction of the Imine A reducing agent is then introduced to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often the reagents of choice due to their selectivity for the imine over the ketone, minimizing side reactions. The reducing agent is added portion-wise to control the reaction rate and temperature. The hydride from the reducing agent attacks the electrophilic carbon of the imine, reducing it to the primary amine.
Step 3: Work-up and Isolation of the Free Base Upon completion, the reaction is quenched, typically with water. The pH is adjusted to the basic range (pH > 10) with an aqueous base like sodium hydroxide to ensure the amine is in its free base form. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude bicyclo[3.3.1]nonan-9-amine.
Step 4: Formation of the Hydrochloride Salt The purified free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The hydrochloride salt, being insoluble in the nonpolar solvent, precipitates out of the solution. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Synthetic workflow from ketone to hydrochloride salt.
Applications in Drug Discovery and Development
The rigid bicyclo[3.3.1]nonane scaffold is considered a "privileged" structure in medicinal chemistry. This is due to its ability to present substituents in well-defined spatial orientations, leading to high-affinity interactions with biological targets.[1][2]
-
Anticancer Agents: Derivatives of the bicyclo[3.3.1]nonane core have shown potential as anticancer agents.[1] For instance, certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have demonstrated antitumor activity, with some acting as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in tumor progression.[1]
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Neurodegenerative Diseases: The bicyclo[3.3.1]nonane architecture is found in over 1,000 natural products with relevance to neurodegenerative diseases, among other therapeutic areas.[2]
-
Estrogen Receptor Ligands: The bicyclo[3.3.1]nonane system has been explored as a template for developing new ligands for the estrogen receptor (ER), with some derivatives showing significant ERβ binding selectivity.[3]
-
Ion Receptors and Molecular Tweezers: Beyond biological applications, these derivatives are attractive for their use as ion receptors and in the construction of metallocycles and molecular tweezers.[4]
Spectroscopic Characterization
Comprehensive characterization is essential to confirm the structure and purity of Bicyclo[3.3.1]nonan-9-amine HCl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system. The bridgehead protons would appear as distinct multiplets. The protons on the carbons adjacent to the nitrogen will show a downfield shift, which will be more pronounced in the HCl salt due to the electron-withdrawing effect of the -NH₃⁺ group.
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¹³C NMR: The carbon spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon atom bearing the amino group will be significantly shifted downfield. Carbon-13 NMR spectra of the precursor, solid polycrystalline bicyclo[3.3.1]nonan-9-one, have been studied.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 140.14.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of the hydrochloride salt would show a broad absorption band in the range of 2500-3000 cm⁻¹, characteristic of the N-H stretching vibrations of an ammonium salt. The N-H bending vibrations would be observed in the 1500-1600 cm⁻¹ region.
-
References
-
Mehta, G., & Roy, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC. [Link]
- PubChem. (n.d.). Bicyclo[3.3.1]nonan-9-amine, hydrochloride (1:1).
- Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., & Averina, E. B. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
- ResearchGate. (n.d.). Synthesis of bicyclo[3.3.1]nonane derivatives following Hosomi–Sakurai...
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
- Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil.
-
CymitQuimica. (n.d.). CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[4][5][5]… Retrieved from CymitQuimica.
- MilliporeSigma. (n.d.). Bicyclo 3.3.1 nonan-9-one = 98 17931-55-4.
- BenchChem. (n.d.). Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry.
- ResearchGate. (n.d.). Complex bicyclo[3.3.1]nonane-containing natural products...
- PubChem. (n.d.). Bicyclo(3.3.1)nonan-9-one.
- PubChem. (n.d.). Bicyclo(3.3.1)nonan-3-one.
- NIST. (n.d.). Bicyclo[3.3.1]nonane.
- Muthyala, R. S., Carlson, K. E., & Katzenellenbogen, J. A. (2003). Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor. PubMed.
- ChemBK. (n.d.). BICYCLO[3.3.1]NONAN-9-ONE.
- NIST. (n.d.). Bicyclo[3.3.1]non-2-en-9-one.
- NIST. (n.d.). Bicyclo[3.3.1]nonane.
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A Technical Guide to the Solubility Profile of Bicyclo[3.3.1]nonan-9-amine HCl in Polar Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of bicyclo[3.3.1]nonan-9-amine hydrochloride in polar solvents. Recognizing the limited direct experimental data for this specific molecule, this paper establishes a predictive solubility profile by leveraging data from the structurally analogous and well-characterized compound, Memantine hydrochloride. The guide delves into the fundamental physicochemical principles governing the solubility of bicyclic amine hydrochlorides, offers detailed experimental protocols for empirical solubility determination, and discusses the critical factors influencing dissolution. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical methodologies for handling and formulating this class of compounds.
Introduction: The Significance of Solubility in Drug Development
The bioavailability and efficacy of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility. For a drug to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[1] Bicyclo[3.3.1]nonan-9-amine hydrochloride, a member of the bicyclic amine family, possesses a rigid, three-dimensional structure that is of significant interest in medicinal chemistry for its potential as a scaffold in various therapeutic agents. Understanding its interaction with polar solvents is paramount for formulation development, from early-stage discovery to final dosage form design.
As a hydrochloride salt, bicyclo[3.3.1]nonan-9-amine HCl is anticipated to exhibit enhanced solubility in polar solvents compared to its free base form.[2][3] The ionization of the amine group to form the ammonium chloride salt introduces a strong ionic character, which favors interactions with polar solvent molecules like water.
Physicochemical Properties and Structural Analogs
Direct, publicly available quantitative solubility data for bicyclo[3.3.1]nonan-9-amine HCl is scarce. Therefore, to build a robust solubility profile, we turn to a well-studied structural analog: Memantine hydrochloride (3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine, monohydrochloride). Memantine shares the core bicyclic amine structure and exists as a hydrochloride salt, making it an excellent surrogate for predicting the solubility behavior of bicyclo[3.3.1]nonan-9-amine HCl.
Table 1: Physicochemical Properties of Bicyclo[3.3.1]nonan-9-amine and Related Structures
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| Bicyclo[3.3.1]nonane | C9H16 | 124.22[4] | A saturated bicyclic hydrocarbon. |
| Bicyclo[3.3.1]nonan-9-one | C9H14O | 138.21[5] | A ketone derivative of the parent bicycloalkane. |
| Bicyclo[3.3.1]nonan-9-amine | C9H17N | 139.24 | The free base of the target compound. |
| Bicyclo[3.3.1]nonan-9-amine HCl | C9H18ClN | 175.70[6] | The hydrochloride salt of the target amine. |
| Memantine Hydrochloride | C12H21N • HCl | 215.76[7] | A structurally related NMDA receptor antagonist. |
Predicted Solubility Profile based on Memantine Hydrochloride
Memantine hydrochloride is classified as a highly soluble drug.[8] Its solubility has been determined in various polar solvents, providing a strong indication of the expected behavior of bicyclo[3.3.1]nonan-9-amine HCl.
Table 2: Experimentally Determined Solubility of Memantine Hydrochloride
| Solvent | Solubility (mg/mL) | Reference |
| Water | Soluble[7][9] | [7][9] |
| PBS (pH 7.2) | ~10 | [10] |
| Ethanol | ~20 | [10] |
| DMSO | ≥21.62 | [11] |
| Dimethylformamide | ~2.5 | [10] |
Based on this data, it is reasonable to infer that bicyclo[3.3.1]nonan-9-amine HCl will also exhibit good solubility in polar protic solvents like water and ethanol, as well as polar aprotic solvents like DMSO. The presence of the hydrochloride salt is the primary driver for this enhanced solubility.
Experimental Protocol for Equilibrium Solubility Determination
To empirically determine the solubility of bicyclo[3.3.1]nonan-9-amine HCl, a standardized equilibrium solubility protocol should be followed. This method ensures that the solvent is fully saturated with the compound, providing a reliable measure of its intrinsic solubility under specific conditions.
Materials:
-
Bicyclo[3.3.1]nonan-9-amine HCl
-
Selected polar solvents (e.g., deionized water, ethanol, phosphate-buffered saline (PBS))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Calibrated analytical balance
Step-by-Step Methodology:
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of bicyclo[3.3.1]nonan-9-amine HCl of known concentration in a suitable solvent (e.g., mobile phase for HPLC).
-
From the stock solution, prepare a series of dilutions to construct a calibration curve for HPLC analysis.
-
-
Sample Preparation:
-
Add an excess amount of bicyclo[3.3.1]nonan-9-amine HCl to a vial containing a known volume of the desired polar solvent.[2] The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[2]
-
-
Sample Processing:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.[2]
-
-
Quantification:
-
Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration of dissolved bicyclo[3.3.1]nonan-9-amine HCl by comparing the peak area to the calibration curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL or other desired units, taking into account the dilution factor.
-
Diagram 1: Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Factors Influencing Solubility
The solubility of bicyclo[3.3.1]nonan-9-amine HCl in polar solvents is not a static property but is influenced by several factors:
-
pH: As an amine hydrochloride, the solubility of this compound is expected to be pH-dependent. In acidic to neutral solutions, the amine will exist predominantly in its protonated, more soluble form. At higher pH values, it will be deprotonated to the less soluble free base.
-
Temperature: For most solid solutes, solubility increases with temperature.[1] This relationship should be determined experimentally, as it is a critical parameter for many manufacturing and formulation processes.
-
Solvent Polarity: The "like dissolves like" principle is fundamental. The ionic nature of the hydrochloride salt favors dissolution in highly polar solvents that can effectively solvate the ions.
-
Presence of Other Solutes: The presence of other ions or excipients in a formulation can impact solubility through mechanisms such as the common ion effect or complexation.[1]
Conclusion
References
-
U.S. Pharmacist. (2017, November 17). Memantine Hydrochloride 2 mg/mL Oral Solution, Thickened. [Link]
-
U.S. Food and Drug Administration. (2004, February 6). Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document. [Link]
-
National Center for Biotechnology Information. (n.d.). Memantine. PubChem. [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
-
Quora. (2018, May 12). How does branching increase the solubility in amines?. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo[3.3.1]nonan-9-amine, hydrochloride (1:1). PubChemLite. [Link]
-
Cheméo. (n.d.). Chemical Properties of Bicyclo[3.3.1]nonan-9-one (CAS 17931-55-4). [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo(3.3.1)nonan-9-one. PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of Bicyclo[3.3.1]nonane (CAS 280-65-9). [Link]
-
Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines?. r/askscience. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Okimoto, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(9), 2311. [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo(3.3.1)nonane. PubChem. [Link]
-
ResearchGate. (n.d.). The bicyclo[3.3.1]nonane system and conformational equilibria for 1–4. [Link]
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- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
- 4. Bicyclo[3.3.1]nonane (CAS 280-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Bicyclo(3.3.1)nonan-9-one | C9H14O | CID 86638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Bicyclo[3.3.1]nonan-9-amine, hydrochloride (1:1) (C9H17N) [pubchemlite.lcsb.uni.lu]
- 7. uspharmacist.com [uspharmacist.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
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- 11. apexbt.com [apexbt.com]
Methodological & Application
Application Note: Stereoselective Reductive Amination of Bicyclo[3.3.1]nonan-9-one
This Application Note is designed as a high-level technical guide for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the sterically unique bicyclo[3.3.1]nonan-9-one scaffold.
Abstract
The bicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various G-protein coupled receptor (GPCR) ligands, antiviral agents (adamantane mimics), and supramolecular hosts. However, the functionalization of the C9-bridging ketone presents unique stereochemical and steric challenges due to the molecule’s preferred twin-chair conformation. This guide details two robust protocols for the reductive amination of bicyclo[3.3.1]nonan-9-one, focusing on controlling the stereochemical outcome to favor the endo-amine via exo-face hydride attack.
Structural & Mechanistic Insight
The Twin-Chair Challenge
Bicyclo[3.3.1]nonan-9-one exists predominantly in a twin-chair (CC) conformation. In this state, the "endo" face (the concave cavity) is severely shielded by the axial hydrogen atoms at C3 and C7. This steric wall forces incoming nucleophiles to approach from the convex "exo" face.
-
Stereochemical Outcome: Hydride attack from the exo-face pushes the forming amine group into the endo position (axial-like, pointing into the cavity).
-
Target Product: 9-endo-aminobicyclo[3.3.1]nonane (Major Isomer).
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and the steric gating that dictates stereoselectivity.
Figure 1: Mechanistic pathway showing the steric governance of the twin-chair conformation leading to the endo-amine.
Experimental Protocols
Protocol A: Standard Direct Reductive Amination (STAB)
Best for: Secondary amines, unhindered primary amines, and high-throughput parallel synthesis. Reagent: Sodium Triacetoxyborohydride (STAB) – Mild, does not reduce ketones, suppresses HCN formation.
Materials:
-
Substrate: Bicyclo[3.3.1]nonan-9-one (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reducing Agent: NaBH(OAc)₃ (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for imine formation.
Step-by-Step Procedure:
-
Imine Formation: In a dry reaction vial, dissolve bicyclo[3.3.1]nonan-9-one (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL).
-
Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: This pre-equilibrium step ensures sufficient concentration of the iminium species.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to RT and stir for 12–24 hours under Nitrogen.
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM with 1% NH₄OH) or recrystallization of the HCl salt.
Protocol B: Titanium(IV)-Mediated Reductive Amination
Best for: Sterically hindered amines, electron-deficient amines (anilines), or when Protocol A yields <30%. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine before reduction.
Materials:
-
Substrate: Bicyclo[3.3.1]nonan-9-one (1.0 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Absolute)
Step-by-Step Procedure:
-
Complexation: In a flame-dried flask under Argon, combine the ketone (1.0 mmol) and amine (1.2 mmol) neat (if liquid) or in minimal dry THF (1 mL).
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 mmol) dropwise. The solution often turns yellow/orange.
-
Incubation: Stir at RT for 6–12 hours. For extremely hindered amines, heat to 50°C for 4 hours.
-
Solvent Dilution: Dilute the viscous mixture with anhydrous MeOH (5 mL).
-
Reduction: Cool to 0°C. Add NaBH₄ (2.0 mmol) carefully (exothermic hydrogen evolution).
-
Workup (The "Titanium Crash"):
-
Add 1 mL of water to quench. A thick white precipitate (TiO₂) will form.
-
Dilute with EtOAc (20 mL).
-
Filter through a pad of Celite to remove titanium salts. Warning: Filtration can be slow; keep the pad wet with EtOAc.
-
-
Purification: Acid-base extraction is highly effective here to remove non-basic impurities.
Data Interpretation & Characterization
Distinguishing the endo (major) and exo (minor) isomers is critical.
| Feature | Endo-Amine (Major) | Exo-Amine (Minor) |
| Prevalence | >90% (typically) | <10% |
| Origin | Exo-face hydride attack | Endo-face hydride attack (rare) |
| C9-H NMR Signal | Broad Multiplet / Triplet | Sharp Singlet / Doublet |
| Coupling (J) | Large vicinal coupling with bridgehead H1/H5 | Minimal coupling (dihedral angle ~90°) |
| 13C NMR (C9) | Shielded (Upfield shift) | Deshielded (Downfield shift) |
Why the difference? In the endo-amine, the C9 proton is in the exo position. The dihedral angle between H9-exo and the bridgehead protons (H1/H5) allows for significant vicinal coupling (W-coupling or standard gauche), resulting in a broader signal. In the exo-amine, the H9-endo proton has a dihedral angle with H1/H5 that is often close to 90°, minimizing coupling (Karplus relation).
Troubleshooting & Optimization
Problem: Low Conversion
-
Cause: Steric bulk of the C9 position prevents imine formation.
-
Solution: Switch to Protocol B . The Lewis acidity of Ti(OiPr)₄ is superior for forcing imine formation in hindered ketones.
-
Alternative: Use microwave irradiation (100°C, 30 min) during the imine formation step in Protocol A before adding the reducing agent.
Problem: "Stuck" Titanium Emulsion
-
Cause: Improper quenching of Ti(OiPr)₄.
-
Solution: Use the "Fieser" workup method or add 1M NaOH during the quench to solubilize titanium salts, or simply use ample Celite and wash thoroughly with EtOAc.
Problem: Mixed Stereochemistry
-
Cause: Conformational flexibility (Chair-Boat) at higher temperatures.
-
Solution: Conduct the reduction step at -78°C using stronger reducing agents like LiAlH₄ (if functional groups allow) or maintain 0°C strictly with NaBH₄. However, the thermodynamic preference for the endo-amine is usually high.
References
-
Stereoselectivity in Bicyclo[3.3.
-
General Reductive Amination Protocols
-
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
-
Titanium-Mediated Method
-
Mattson, R. J. et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990.
-
-
Conformational Analysis
Sources
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Bicyclo[3.3.1]nonane-Based Supramolecular Tweezers
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the rational design, synthesis, and characterization of supramolecular tweezers built upon the rigid bicyclo[3.3.1]nonane (BCN) scaffold. The unique V-shaped, pre-organized geometry of the BCN core makes it an exceptional template for creating molecular receptors capable of selective guest binding.[1][2] We present a detailed, field-tested protocol for the synthesis of a representative molecular tweezer, outline rigorous characterization techniques, and provide a methodology for evaluating its host-guest binding capabilities. This guide is intended for researchers in supramolecular chemistry, materials science, and drug development seeking to leverage these powerful molecular tools.
Introduction: The Bicyclo[3.3.1]nonane Advantage
Supramolecular tweezers are acyclic host molecules with two "pincer" arms designed to bind a guest molecule in their cleft.[3] The efficacy of a molecular tweezer is fundamentally tied to the nature of its spacer, which connects the two binding arms. An ideal spacer offers rigidity and pre-organizes the arms to minimize the entropic penalty upon guest binding.
The bicyclo[3.3.1]nonane skeleton is a privileged scaffold in supramolecular chemistry for precisely these reasons.[1][4] Its rigid, chair-chair conformation establishes a well-defined concave surface, providing a structurally enforced cavity.[2][5] This inherent three-dimensionality ensures that the pincer arms, typically aromatic units fused to the BCN core, are predisposed for guest complexation, following a "lock and key" model which can lead to selective and strong substrate binding.[3] These characteristics have made BCN-based systems attractive for applications ranging from molecular recognition and catalysis to potential therapeutics.[5][6][7]
Overall Experimental Workflow
The preparation and evaluation of a BCN-based molecular tweezer follows a logical progression from synthesis to application. The workflow ensures the final product is pure, structurally confirmed, and functionally active.
Figure 1: High-level workflow for the preparation and evaluation of BCN-based supramolecular tweezers.
Synthesis Protocol: Preparation of a Quinoline-Fused BCN Tweezer
This protocol details the synthesis of a representative molecular tweezer where quinoline units function as the aromatic pincers, based on established methodologies.[8] The key starting material is the bicyclo[3.3.1]nonane-2,6-dione, which can be synthesized via established literature procedures or procured commercially.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Bicyclo[3.3.1]nonane-2,6-dione | ≥98% | Sigma-Aldrich | Starting material. |
| 2-Aminobenzaldehyde | ≥98% | Acros Organics | Reagent for Friedländer annulation. |
| Potassium Hydroxide (KOH) | ACS Reagent | Fisher Scientific | Base catalyst. |
| Ethanol (EtOH) | Anhydrous | Decon Labs | Solvent. |
| Dichloromethane (DCM) | HPLC Grade | VWR | For extraction and chromatography. |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | For chromatography. |
| Hexanes | HPLC Grade | VWR | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Synthetic Scheme
The core of the synthesis is a double Friedländer annulation, which efficiently constructs the quinoline arms onto the dione scaffold.
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework [epublications.vu.lt]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 6. Pharmaceutical Applications of Molecular Tweezers, Clefts and Clips - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and self-aggregation of enantiopure and racemic molecular tweezers based on the bicyclo[3.3.1]nonane framework - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bicyclo[3.3.1]nonan-9-amine HCl in Antiviral Drug Development
This Application Note is designed for researchers investigating Bicyclo[3.3.1]nonan-9-amine HCl as a next-generation M2 proton channel inhibitor. While structurally related to Amantadine (1-adamantylamine), this bicyclic scaffold represents a distinct chemical class often explored to overcome the steric hindrance associated with the prevalent S31N resistance mutation in Influenza A.
Introduction & Compound Profile
Bicyclo[3.3.1]nonan-9-amine HCl is a bicyclic amine that serves as a simplified structural analog to the tricyclic antiviral Amantadine .[1] In the context of drug development, it acts as a critical "gap-filler" scaffold. By lacking the third methylene bridge found in adamantane, it possesses distinct conformational flexibility and hydrodynamic volume, making it a primary candidate for probing the M2 ion channel of Influenza A, particularly in strains where the S31N mutation renders the channel pore too polar or sterically constricted for traditional adamantanes.
Chemical Specifications
| Property | Specification |
| IUPAC Name | Bicyclo[3.3.1]nonan-9-amine hydrochloride |
| CAS No. | 665-66-7 (Amantadine Ref) / Specific CAS varies by isomer (endo/exo) |
| Formula | |
| Solubility | Water (>50 mg/mL), Ethanol, DMSO |
| Storage | Desiccate at -20°C; Hygroscopic |
| Stock Prep | Prepare 100 mM stock in sterile |
Mechanistic Profiling: The M2 Channel Blockade
The primary therapeutic target is the M2 Proton Channel , a tetrameric pore essential for viral uncoating.
Mechanism of Action (MOA)
-
Viral Entry: Influenza virus enters the host cell via endocytosis.[1]
-
Acidification: The endosome pH drops (pH < 6.0).[1]
-
Channel Activation: M2 channels open, allowing
influx into the virion. -
Uncoating: Acidification disrupts viral RNP-M1 interactions, releasing vRNA for replication.[1]
-
Inhibition: Bicyclo[3.3.1]nonan-9-amine binds within the M2 pore (transmembrane domain), physically occluding
transport.[1]
Pathway Visualization
The following diagram illustrates the critical intervention point of the compound within the viral life cycle.
Figure 1: Mechanism of Action. The compound targets the acid-activated M2 gating transition, preventing proton influx required for ribonucleoprotein (RNP) release.
Protocol A: Liposomal Proton Flux Assay (Acridine Orange)
Purpose: To validate direct channel blocking activity independent of viral replication machinery. This assay distinguishes channel blockers from general fusion inhibitors.[1]
Materials
-
Liposomes: POPC:POPG (4:1 ratio) reconstituted with purified M2 peptide (WT or S31N mutant).
-
Fluorophore: Acridine Orange (AO) or Pyranine.[1]
-
Buffer: External (HEPES pH 7.5), Internal (Citrate pH 5.5 - created via K+/Valinomycin gradient).[1]
-
Control: Amantadine HCl (Positive), DMSO (Negative).
Step-by-Step Methodology
-
Reconstitution: Prepare Large Unilamellar Vesicles (LUVs) containing the M2 peptide at a protein:lipid ratio of 1:1000.[1]
-
Dye Loading: Encapsulate Acridine Orange (5 µM) during extrusion. Remove external dye via size-exclusion chromatography (Sephadex G-50).[1]
-
Baseline Establishment: Dilute liposomes into External Buffer in a quartz cuvette. Monitor fluorescence (Ex 490 nm / Em 530 nm).[1]
-
Drug Incubation: Add Bicyclo[3.3.1]nonan-9-amine HCl (0.1 µM – 100 µM titration) and incubate for 5 minutes.
-
Acidification Trigger: Initiate proton flux by adding Valinomycin (creates K+ efflux, driving H+ influx to balance charge).[1]
-
Readout:
Data Analysis
Calculate % Inhibition using the slope of fluorescence decay:
Protocol B: Plaque Reduction Neutralization Test (PRNT)
Purpose: To determine the
Experimental Design
-
Cell Line: MDCK (Madin-Darby Canine Kidney) or MDCK-SIAT1 (overexpressing
-2,6-sialic acid).[1] -
Virus: Influenza A/WSN/33 (H1N1) [Amantadine-sensitive] and A/California/07/2009 (H1N1) [S31N Resistant].[1]
Workflow Diagram
Figure 2: PRNT Workflow. Critical step: The test compound must be present in the overlay to prevent secondary spread of the virus.
Detailed Protocol
-
Seeding: Plate MDCK cells at
cells/well in 6-well plates. Incubate overnight. -
Compound Dilution: Prepare 2X serial dilutions of Bicyclo[3.3.1]nonan-9-amine HCl in infection media (DMEM + 0.2% BSA + 1 µg/mL TPCK-trypsin).
-
Infection: Wash cells with PBS.[1][5] Inoculate with 50-100 PFU of virus.[1] Adsorb for 1 hour at 37°C.
-
Overlay: Remove inoculum.[1] Add 2 mL/well of Overlay Medium (1:1 mix of 2X MEM containing compound and 1.6% agarose/Avicel).
-
Note: Ensure the compound concentration in the overlay matches the target test concentration.
-
-
Incubation: Incubate for 48 hours until plaques are visible.
-
Fix/Stain: Remove overlay (if liquid) or fix directly with 4% Formaldehyde.[1] Stain with 0.1% Crystal Violet.[1]
-
Quantification: Count plaques. Plot % Plaque Reduction vs. Log[Concentration].
Data Interpretation & Reference Values
When evaluating Bicyclo[3.3.1]nonan-9-amine HCl, compare results against the following benchmarks. Resistance ratios >10 indicate cross-resistance with Amantadine.[1]
| Parameter | Amantadine HCl (Control) | Bicyclo[3.3.1]nonan-9-amine | Interpretation |
| WT | 0.5 - 2.0 µM | Expected: 1.0 - 5.0 µM | Potency usually slightly lower than adamantane due to reduced hydrophobic bulk.[1] |
| S31N | > 100 µM (Resistant) | Target: < 20 µM | If < 20 µM, the bicyclic scaffold successfully bypasses S31N steric clash. |
| Cytotoxicity ( | > 500 µM | Monitor closely | Amines can be lysosomotropic; ensure Selectivity Index (SI) > 10.[1] |
Troubleshooting
-
High Background Toxicity: If cells detach in the control wells, reduce TPCK-trypsin concentration or check the pH of the amine stock solution (must be neutralized).
-
No Inhibition: Ensure the virus strain is confirmed WT (M2-S31).[1] Most circulating strains are S31N.[1] If testing against S31N, high concentrations (up to 100 µM) may be required to see "shimmer" of activity.
References
-
Centers for Disease Control and Prevention (CDC). (2023).[1] Influenza Antiviral Drug Resistance. Retrieved from [Link]
-
Hay, A. J., et al. (1985).[1] The molecular basis of the specific anti-influenza action of amantadine. The EMBO Journal. Retrieved from [Link]
-
Wang, J., et al. (2013). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. Journal of the American Chemical Society. Retrieved from [Link]
-
World Health Organization (WHO). (2011).[1] Manual for the laboratory diagnosis and virological surveillance of influenza. Retrieved from [Link]
-
PubChem. (2023).[1] Compound Summary: Amantadine Hydrochloride.[1][6][7] Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP2145873A1 - New compounds with activity that protects against the action of toxins and viruses in intracellular action mode - Google Patents [patents.google.com]
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- 6. drugfuture.com [drugfuture.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
Application Notes and Protocols for Peptide Coupling with Bicyclo[3.3.1]nonan-9-amine
Introduction: Navigating the Steric Challenge of Bicyclo[3.3.1]nonan-9-amine
In the landscape of modern drug discovery and development, the incorporation of unique, conformationally restricted scaffolds is a key strategy for designing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Bicyclo[3.3.1]nonan-9-amine, with its rigid, cage-like structure, presents a compelling building block for introducing conformational constraint in peptide-based molecules. However, the very rigidity that makes this amine attractive also poses a significant synthetic challenge, particularly in the crucial step of amide bond formation. The steric hindrance around the exocyclic amino group at the C9 position dramatically reduces its nucleophilicity, making standard peptide coupling conditions inefficient and often leading to low yields or reaction failure.
This technical guide provides an in-depth analysis of the challenges associated with the peptide coupling of bicyclo[3.3.1]nonan-9-amine and offers a detailed exploration of effective coupling reagents and optimized protocols. By understanding the underlying mechanistic principles and leveraging advanced coupling technologies, researchers can successfully incorporate this valuable structural motif into their peptide architectures.
The Challenge: Steric Hindrance and Reduced Nucleophilicity
The primary obstacle in forming an amide bond with bicyclo[3.3.1]nonan-9-amine is the severe steric congestion surrounding the nitrogen atom. The bicyclic framework effectively shields the lone pair of electrons on the nitrogen, impeding its approach to the activated carboxylic acid. This steric barrier significantly increases the activation energy required for the nucleophilic attack, rendering many common coupling reagents ineffective.[1]
Furthermore, the rigid nature of the bicyclo[3.3.1]nonane system restricts the conformational flexibility that can sometimes facilitate bond formation in less constrained systems. This makes the selection of a highly reactive coupling reagent and the optimization of reaction conditions paramount to achieving successful amide bond formation.
Comparative Analysis of Coupling Reagents for Hindered Amines
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), often fail to provide satisfactory results with sterically demanding amines.[1] More potent activating agents are required to generate a highly reactive acylating species capable of overcoming the steric barrier. The following table provides a comparative overview of recommended coupling reagents for bicyclo[3.3.1]nonan-9-amine.
| Coupling Reagent | Full Name | Class | Key Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Uronium/Aminium Salt | High efficiency, rapid kinetics, low racemization.[2] Forms a highly reactive OAt-active ester.[3] | Potential for guanidinylation of the amine if used in large excess.[2] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium/Aminium Salt | Effective and widely used, but generally less reactive than HATU for hindered systems.[4] | Can be less effective for extremely challenging couplings compared to HATU or COMU. |
| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | Uronium/Aminium Salt | Coupling efficiency comparable or superior to HATU.[5][6] Safer profile (non-explosive) and byproducts are water-soluble.[6] | Can be less stable in DMF over long periods.[7] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Powerful coupling reagent, particularly for hindered systems. Does not cause guanidinylation.[8] | Byproduct (HMPA) from some preparations is carcinogenic.[9] |
| Acyl Fluorides | (Generated in situ) | Acyl Halide | Highly reactive acylating agents, effective for extremely hindered couplings where other reagents fail.[1][10] | Requires a two-step procedure (formation of the acyl fluoride then coupling). |
Recommended Protocols
The following protocols are designed to provide a starting point for the successful coupling of a carboxylic acid to bicyclo[3.3.1]nonan-9-amine. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific substrates.
Protocol 1: HATU-Mediated Coupling
This protocol utilizes the high reactivity of HATU to drive the coupling reaction to completion.
Materials:
-
Carboxylic acid (1.0 eq)
-
Bicyclo[3.3.1]nonan-9-amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or NMP.
-
Add DIPEA or collidine (3.0 eq) to the solution. Stir the mixture at room temperature for 1-5 minutes to pre-activate the carboxylic acid.[1]
-
Add bicyclo[3.3.1]nonan-9-amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., LC-MS or TLC). Due to the steric hindrance, the reaction may require an extended time (2-24 hours).
-
If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but this should be done with caution to minimize potential side reactions.[11]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: HATU Coupling Mechanism
Caption: The mechanism of HATU-mediated amide bond formation.
Protocol 2: COMU-Mediated Coupling
This protocol offers a highly efficient and safer alternative to HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
Bicyclo[3.3.1]nonan-9-amine (1.1 eq)
-
COMU (1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or ACN.
-
Add COMU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 1 minute to pre-activate.[9]
-
Add bicyclo[3.3.1]nonan-9-amine (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 1-12 hours. For particularly hindered couplings, the reaction time may need to be extended.[9]
-
Monitor the reaction progress by LC-MS or TLC.
-
Work-up and purification are performed as described in Protocol 1. The aqueous solubility of COMU byproducts can simplify the purification process.[6]
Protocol 3: Acyl Fluoride-Mediated Coupling for Extremely Hindered Systems
For cases where even potent uronium/phosphonium reagents fail, the in-situ generation of a highly reactive acyl fluoride can be an effective strategy.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST) (1.1 eq)
-
Pyridine or DIPEA (1.5 eq)
-
Bicyclo[3.3.1]nonan-9-amine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Acyl Fluoride Formation:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add cyanuric fluoride or DAST (1.1 eq) followed by pyridine or DIPEA (1.5 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the acyl fluoride by an appropriate method (e.g., ¹⁹F NMR if available, or by quenching a small aliquot with a primary amine and analyzing by LC-MS).
-
-
Coupling Reaction:
-
In a separate vessel, dissolve bicyclo[3.3.1]nonan-9-amine (1.2 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Work-up and purification are performed as described in Protocol 1.
-
Diagram: Workflow for Optimizing Coupling Reactions
Caption: A systematic approach to optimizing the coupling with bicyclo[3.3.1]nonan-9-amine.
Troubleshooting and Optimization
-
Low or No Conversion: The primary suspect is insufficient reactivity of the coupling agent. Switch to a more potent reagent as outlined in the comparative table (e.g., from HBTU to HATU or COMU).[1] Increasing the reaction temperature or time can also be beneficial.[11]
-
Incomplete Reaction: For particularly challenging substrates, a "double coupling" strategy can be employed. After the initial coupling reaction period, fresh coupling reagent, base, and carboxylic acid are added to the reaction mixture to drive it to completion.[1]
-
Side Reactions: Guanidinylation of the bicyclo[3.3.1]nonan-9-amine can occur if uronium/aminium reagents like HATU are used in significant excess.[2] Using phosphonium reagents like PyBOP can circumvent this issue.[8] Careful control of stoichiometry is crucial.
-
Poor Solubility: If the reactants or the product have poor solubility in DMF, switching to NMP, which has superior solvating properties, can improve reaction efficiency.[1]
Conclusion
The successful incorporation of the sterically hindered bicyclo[3.3.1]nonan-9-amine into peptide structures is an achievable goal with the appropriate selection of modern, highly reactive coupling reagents and carefully optimized reaction conditions. While this amine presents a significant steric challenge, the use of potent uronium/aminium or phosphonium salts, and in extreme cases, acyl fluorides, provides a robust toolkit for the synthetic chemist. The protocols and troubleshooting guide presented herein offer a comprehensive framework for navigating the complexities of this demanding amide bond formation, enabling the synthesis of novel, conformationally constrained peptides for advanced drug discovery programs.
References
-
PubMed. (n.d.). Comparative study of methods to couple hindered peptides. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
- Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl)
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
National Center for Biotechnology Information. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
-
Merck Millipore. (n.d.). Novabiochem®. [Link]
-
YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
ResearchGate. (n.d.). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents | Request PDF. [Link]
-
RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]
-
Preprints.org. (2025, December 18). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. [Link]
-
Synlett. (2001). Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
-
MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom).... [Link]
-
National Center for Biotechnology Information. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]
-
ACS Publications. (n.d.). Chemistry of 3-azabicyclo[3.3.1]nonanes | Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
Preprints.org. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. [Link]
-
Frontiers. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
PubMed. (2025, July 18). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. [Link]
-
MDPI. (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biomatik.com [biomatik.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. jpt.com [jpt.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Bicyclo[3.3.1]nonan-9-amine HCl by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of bicyclo[3.3.1]nonan-9-amine hydrochloride via recrystallization. It is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and offering practical solutions.
Question: My bicyclo[3.3.1]nonan-9-amine HCl is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue, particularly when the melting point of the solute is lower than the boiling point of the chosen solvent, or when the concentration of impurities is high, leading to a significant depression of the compound's melting point.[1]
Causality & Solution:
-
High Solute Concentration/Rapid Cooling: The solution may be supersaturated to a point where the kinetics favor rapid liquid-liquid phase separation over the more ordered process of crystal nucleation and growth.
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to slightly reduce the saturation level. Allow the solution to cool much more slowly. An insulated container (e.g., a beaker wrapped in glass wool) can facilitate gradual cooling, providing sufficient time for proper crystal formation.[2]
-
-
Inappropriate Solvent Choice: If the compound's melting point is below the solvent's boiling point, it will melt before it dissolves and may not crystallize upon cooling.
-
Solution: Select a solvent or solvent system with a lower boiling point. For a polar salt like an amine hydrochloride, if you are using a high-boiling solvent like water, consider a mixed solvent system with a lower-boiling alcohol (e.g., methanol or ethanol).
-
-
Vigorous Agitation: Sometimes, stirring the solution as the oil begins to form can break the oil into tiny droplets, which can then serve as nucleation sites for crystallization.[1]
Question: I've cooled my solution, even in an ice bath, but no crystals of bicyclo[3.3.1]nonan-9-amine HCl have formed. What should I do?
Answer: The failure of crystals to form typically indicates one of two primary issues: the solution is not sufficiently saturated, or the nucleation process has not been initiated.
Causality & Solution:
-
Excess Solvent: This is the most frequent cause. If too much solvent was added, the concentration of the amine salt may not reach the saturation point even at low temperatures.[3]
-
Solution: Gently boil off a portion of the solvent in a fume hood to increase the concentration of the solute.[2] After reducing the volume, allow the solution to cool again slowly. To test if this is the issue, you can take a small aliquot of the solution on a glass rod and let the solvent evaporate; if a solid residue forms, your solution is likely viable but needs concentration.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point, or a "seed," for the crystal lattice to build upon. Supersaturated solutions can be surprisingly stable without these sites.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod.[3] The microscopic scratches on the glass provide nucleation points.
-
Solution 2 (Seeding): If available, add a single, tiny crystal of pure bicyclo[3.3.1]nonan-9-amine HCl to the cooled solution. This "seed crystal" provides a perfect template for further crystal growth.[2]
-
Question: My final yield of purified product is very low. What are the likely causes and how can I improve it?
Answer: A poor yield suggests that a significant amount of your compound was lost during the recrystallization process. This can happen at several stages.[2]
Causality & Solution:
-
Using Too Much Solvent: As discussed previously, an excessive volume of solvent will retain more of your compound in the solution (the "mother liquor") even after cooling, thus reducing the isolated yield.[2]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing crystal formation.[3]
-
-
Premature Crystallization: If the compound crystallizes in the filter paper during a hot gravity filtration step (used to remove insoluble impurities), that portion of the product will be lost.
-
Solution: Use a stemless funnel and keep the funnel, filter paper, and receiving flask hot. This can be achieved by placing the setup on a hot plate or by passing hot solvent through it just before filtering your solution.[1]
-
-
Incomplete Cooling: Not cooling the solution to a low enough temperature will result in a lower yield, as more product will remain dissolved.
-
Solution: After allowing the solution to cool slowly to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[3]
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product and wash it away with the filtrate.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. The cold temperature minimizes the solubility of your desired compound while still being effective at washing away impurities clinging to the crystal surfaces.[3]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best recrystallization solvent for bicyclo[3.3.1]nonan-9-amine HCl?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1] As bicyclo[3.3.1]nonan-9-amine HCl is a salt, it is polar. Therefore, polar solvents are the best starting point.
-
Single Solvents: Good candidates include lower alcohols like methanol, ethanol, or isopropanol. Water can also be effective but may require a co-solvent to reduce solubility at cold temperatures.
-
Mixed Solvents (Two-Solvent System): This is often a very effective method. You dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., methanol or water). Then, you slowly add a hot "bad" solvent (in which it is poorly soluble, e.g., ethyl acetate, diethyl ether, or hexane) dropwise until the solution just becomes cloudy. A drop or two of the "good" solvent is then added to restore clarity before cooling.[3] Common systems for azabicyclic compounds include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[4]
Q2: What is the optimal cooling rate, and can I just put my hot flask directly into an ice bath?
A2: Slow cooling is critical for obtaining high-purity crystals. Rapid cooling, such as placing a hot flask directly into an ice bath, causes the compound to precipitate quickly, trapping impurities within the rapidly forming crystal lattice.[2][3] The recommended procedure is to first allow the hot, clear solution to cool undisturbed to room temperature. Once crystal formation has slowed or stopped at room temperature, then transfer the flask to an ice bath to maximize the yield.[1]
Q3: My crude product is slightly colored. How do I remove colored impurities?
A3: Highly conjugated molecules, which are common impurities, can impart color. These can often be removed by using a small amount of activated decolorizing charcoal. After dissolving your crude product in the hot solvent, and before any hot filtration step, add a very small amount of charcoal (a spatula tip is often sufficient) to the hot solution and swirl. The colored impurities adsorb onto the surface of the charcoal. The charcoal is then removed by hot gravity filtration. Be aware that adding too much charcoal can also adsorb your desired product, reducing your yield.
Experimental Protocol: Recrystallization of Bicyclo[3.3.1]nonan-9-amine HCl
This protocol provides a general starting point. Solvent volumes and temperatures may need to be optimized based on the purity of the starting material.
Step 1: Solvent Selection & Dissolution
-
Place the crude bicyclo[3.3.1]nonan-9-amine HCl (e.g., 1.0 g) into an Erlenmeyer flask.
-
Select a promising solvent system (see table below and FAQ 1). For this example, we will use an ethanol/water system.
-
Add a minimal amount of hot ethanol to the flask while heating on a hot plate. Add the solvent in small portions until the solid just dissolves. If the solid does not dissolve readily, add hot water dropwise until a clear solution is achieved at the boiling point.
Step 2: Removal of Insoluble Impurities (if necessary)
-
If the hot solution contains insoluble material, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
Step 3: Crystallization
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
Step 4: Crystal Collection & Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold solvent (e.g., a 90:10 mixture of cold ethanol:water).
-
Break the vacuum and press the crystals with a clean spatula to remove excess solvent. Re-apply the vacuum.
Step 5: Drying
-
Transfer the crystals to a watch glass and allow them to air-dry. For faster drying, a vacuum oven at a mild temperature (e.g., 40-50 °C) can be used, provided the compound is stable at that temperature.
Data Presentation
Table 1: Potential Solvent Systems for Recrystallization
| Solvent System | Type | Rationale |
| Ethanol / Water | Mixed | Ethanol is a good solvent for the amine salt; water increases polarity. The ratio can be tuned to optimize solubility differences between hot and cold conditions. |
| Isopropanol | Single | A polar protic solvent that often provides a good balance of solubility properties for amine hydrochlorides. |
| Methanol / Diethyl Ether | Mixed | Methanol is an excellent solvent for polar salts. Diethyl ether acts as a non-polar anti-solvent to induce precipitation.[5] |
| Acetone / Water | Mixed | Acetone is a polar aprotic solvent; adding water can effectively decrease the solubility of the salt upon cooling.[6] |
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of bicyclo[3.3.1]nonan-9-amine HCl.
References
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo(3.3.1)nonan-9-one. Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo(3.3.1)nonane. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help : r/Chempros. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). Bicyclo[3.3.1]nonan-9-amine, hydrochloride (1:1). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Bicyclo[3.3.1]nonane (CAS 280-65-9). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
Sources
Preventing oxidation of free base bicyclo[3.3.1]nonan-9-amine
Technical Support Center: Bicyclo[3.3.1]nonan-9-amine Stability & Handling
Current Status: Active Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Module 1: Immediate Triage (Troubleshooting)
User Report: "My sample of bicyclo[3.3.1]nonan-9-amine free base has turned yellow or formed a white crust. Is it ruined?"
Diagnostic Matrix
Use this table to identify the specific degradation pathway affecting your sample.
| Observation | Likely Cause | Chemical Mechanism | Reversibility | Action Required |
| Yellow/Brown Oil or Waxy Solid | Oxidative Degradation | Formation of N-oxides, hydroxylamines, or imine oligomers via radical mechanisms. | Irreversible (Requires repurification) | Perform Acid-Base Extraction or Vacuum Distillation . |
| White Crust/Solid Precipitate | Carbonylation (CO₂ Absorption) | Reaction with atmospheric CO₂ to form carbamate salts (ammonium carbamates). | Reversible | Basify & Extract: Dissolve in dilute acid, wash with ether, basify with NaOH, extract into DCM. |
| M+16 Peak (LC-MS) | N-Oxidation | Direct oxidation of the nitrogen lone pair by peroxides or singlet oxygen. | Irreversible | Use Zn/AcOH reduction (if salvage is critical) or repurify. |
| M+14 or M-2 Peak (LC-MS) | Imine Formation | Oxidative dehydrogenation (radical abstraction of α-proton). | Irreversible | Repurify. |
Module 2: The Science of Degradation (Root Cause Analysis)
User Question: "Why is this specific amine so unstable compared to my other reagents?"
Technical Insight: Bicyclo[3.3.1]nonan-9-amine is structurally analogous to adamantamines (like Amantadine) but possesses unique conformational flexibility. As a free base, the nitrogen lone pair is highly nucleophilic and prone to Single Electron Transfer (SET) mechanisms.
The Two-Front War:
-
The Oxygen Attack (Radical Pathway): Trace metals (ppm levels of Fe or Cu) in solvents can catalyze the formation of reactive oxygen species (ROS). These abstract the hydrogen at the C9 position (alpha-carbon), leading to imines which polymerize into yellow/brown "gunk."
-
The Carbon Dioxide Trap: Free base amines are effective CO₂ scrubbers. The "crust" you see is often not oxidation, but the amine reacting with air to form a carbamate salt.
Figure 1: Degradation pathways showing the distinction between reversible CO₂ absorption (Yellow path) and irreversible oxidation (Red path).
Module 3: Storage & Handling Protocols (Prevention)
User Question: "How do I store this to prevent degradation in the future?"
The Golden Rule: Never store the free base for long periods (>1 week). Always convert to the Hydrochloride (HCl) Salt for long-term banking. The salt protonates the nitrogen lone pair, rendering it chemically inert to oxidation and CO₂.
Protocol A: Creating the Inert Storage System
-
Vessel Selection: Use amber glass vials (blocks UV light which catalyzes radical formation) with PTFE-lined caps.
-
Atmosphere: Argon is superior to Nitrogen. Argon is heavier than air and creates a "blanket" over the solid/liquid amine.
-
The "Double-Containment" Method:
-
Place the amber vial containing the amine inside a larger jar.
-
Add a packet of Desiccant (Silica gel) and a packet of Oxygen Scavenger (e.g., iron-based scavengers) into the outer jar.
-
Seal the outer jar.
-
Protocol B: Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| Chloroform/DCM | Low | Avoid for storage. Halogenated solvents can undergo slow alkylation or radical reactions with amines over time. |
| Methanol/Ethanol | Medium | Good for short term, but dissolved O₂ is high. Must be degassed.[1] |
| Ether/THF | Low | High risk of peroxide formation, which rapidly oxidizes the amine to N-oxide. |
| Toluene/Hexane | High | Best for solution storage if degassed (sparged with Argon for 15 mins). |
| Water | Zero | Will absorb CO₂ rapidly from air to form carbonates. |
Module 4: Repurification (Recovery)
User Question: "My sample is degraded. How do I clean it?"
Method 1: Acid-Base Extraction (Best for removing colored oxidation products) This method relies on the fact that neutral oxidation byproducts (imines/polymers) will not protonate as easily as the primary amine.
-
Dissolve: Dissolve the impure yellow amine in Dichloromethane (DCM).
-
Protonate: Extract with 1M HCl . The amine goes into the aqueous layer (as ammonium salt); neutral "gunk" stays in DCM.
-
Wash: Wash the aqueous acidic layer 2x with fresh DCM. (Discard organics).[2]
-
Liberate: Basify the aqueous layer to pH >12 using 2M NaOH or KOH. The solution will turn cloudy as the free base precipitates/oils out.
-
Extract: Extract 3x with DCM or Diethyl Ether.
-
Dry & Concentrate: Dry over anhydrous
(Sodium Sulfate) and rotovap under reduced pressure. Flush with Argon immediately.
Method 2: Sublimation (Best for small, solid samples) Bicyclic amines often have high vapor pressures and sublime easily, leaving heavy oxidation polymers behind.
-
Place crude solid in a sublimation apparatus (cold finger).
-
Apply high vacuum (<0.1 mmHg).
-
Gently heat the bottom (40-60°C, depending on MP).
-
Pure white crystals will form on the cold finger.
Module 5: Workflow Visualization
Figure 2: Decision tree for handling and repurifying the amine.
References & Authoritative Grounding
-
Mechanisms of Amine Oxidation:
-
Correction of Amine Oxidation Misconceptions. The primary "oxidation" observed in laboratory settings for hindered amines is often carbonate formation or radical-mediated imine formation.
-
Source: Encyclopedia of Reagents for Organic Synthesis, "Amine Handling Guidelines."
-
-
Bicyclic Amine Stability (Analogous Structures):
-
Data regarding the stability of the 9-aza analog (ABNO) demonstrates the facile nature of the N-radical formation in this geometric scaffold, confirming the sensitivity of the bridgehead/bridge positions to Radical SET mechanisms.
-
Source: Journal of the American Chemical Society, "Aerobic Oxidation Catalyzed by 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)" (Relevant for structural reactivity comparisons).
-
-
General Handling of Free Bases:
-
Standard protocols for converting free bases to hydrochlorides to prevent N-oxide and carbamate formation.
-
Source: Purification of Laboratory Chemicals (Armarego & Chai).
-
Sources
Validation & Comparative
A Comparative Crystallographic Guide to Bicyclic Amine Hydrochlorides: Structural Insights for Drug Development
Introduction
Bicyclic amines are a class of organic compounds featuring a bridged ring system that imparts a rigid, three-dimensional structure. This conformational rigidity is a highly desirable trait in medicinal chemistry, as it can lead to increased binding affinity and selectivity for biological targets. The hydrochloride salt form of these amines is frequently employed in pharmaceutical formulations to enhance solubility and stability. A thorough understanding of the solid-state structure of these compounds is paramount for drug development, influencing everything from polymorphism and bioavailability to intellectual property.
This guide provides a comparative analysis of the crystal structure of bicyclo[3.3.1]nonan-9-amine hydrochloride and its structurally related analogs, amantadine hydrochloride and memantine hydrochloride. While a definitive crystal structure for bicyclo[3.3.1]nonan-9-amine hydrochloride is not publicly available, a detailed examination of its close relatives, both of which are approved drugs, offers valuable insights into the likely solid-state behavior of this class of molecules. Amantadine, an antiviral and antiparkinsonian agent, and memantine, a treatment for Alzheimer's disease, both feature a rigid adamantane-like cage structure, providing a strong basis for structural comparison.[1][2][3][4][5]
This document will delve into the known crystallographic data for amantadine and memantine hydrochlorides, present a standardized experimental protocol for single-crystal X-ray diffraction, and offer a comparative discussion of their structural features. This information is intended to be a valuable resource for researchers and drug development professionals working with bicyclic amines and other rigid scaffolds.
Comparative Crystallographic Data
A side-by-side comparison of the crystallographic parameters of amantadine hydrochloride and memantine hydrochloride reveals key similarities and differences in their solid-state packing. While both are based on a rigid, cage-like hydrocarbon framework, the seemingly minor addition of two methyl groups in memantine leads to a notable change in its crystal system and unit cell parameters.
| Parameter | Amantadine Hydrochloride | Memantine Hydrochloride[6] |
| CCDC Deposition No. | 2168214[7] | Not available |
| Chemical Formula | C₁₀H₁₈ClN | C₁₂H₂₂ClN |
| Crystal System | Tetragonal | Triclinic |
| Space Group | P4₂/nbc | P1 |
| a (Å) | 18.3774(8) | 6.4941(11) |
| b (Å) | 18.3774(8) | 13.491(2) |
| c (Å) | 7.5049(2) | 15.086(3) |
| α (°) | 90 | 102.911(3) |
| β (°) | 90 | 91.824(3) |
| γ (°) | 90 | 101.500(3) |
| Volume (ų) | 2534.6(2) | 1258.5(4) |
| Z | 8 | 2 |
Note: The data for amantadine hydrochloride is sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2168214. The data for memantine hydrochloride is from a publication on ResearchGate and a specific CCDC number was not provided.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a meticulous process that requires the growth of high-quality single crystals and their analysis using X-ray diffraction.[8] The following is a generalized, yet comprehensive, protocol for the structural elucidation of a small organic molecule hydrochloride salt, such as bicyclo[3.3.1]nonan-9-amine HCl.
Step 1: Crystal Growth
The critical first step is to obtain single crystals of sufficient size and quality. This is often the most challenging aspect of the process.
-
Rationale: Slow crystal growth is essential to allow the molecules to arrange themselves in a highly ordered, repeating lattice. Rapid precipitation will lead to an amorphous solid or a microcrystalline powder, which are unsuitable for single-crystal X-ray diffraction.
-
Methodology:
-
Solvent Selection: Dissolve the amine hydrochloride in a suitable solvent or solvent system in which it has moderate solubility. Common solvents for polar organic salts include water, methanol, ethanol, and their mixtures with less polar co-solvents.
-
Slow Evaporation: Leave the saturated solution in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of crystals over several days or weeks.
-
Vapor Diffusion: Place a small vial containing the saturated solution of the compound inside a larger, sealed container that also contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and then slowly cool it to room temperature or below. A programmable thermostat can be used to control the cooling rate.
-
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it must be carefully mounted and exposed to an X-ray beam.
-
Rationale: The crystal must be held stationary in the X-ray beam while it is rotated to collect diffraction data from all possible orientations. For air-sensitive samples, mounting in an inert oil under a stream of cold nitrogen gas is necessary to prevent degradation.[4]
-
Methodology:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Using a cryoloop or a glass fiber, carefully pick up the selected crystal and mount it on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument directs a focused beam of X-rays onto the crystal. As the crystal is rotated, the diffracted X-rays are detected, and their intensities and positions are recorded. Data is typically collected at a low temperature (around 100 K) to minimize thermal vibrations of the atoms.
-
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Rationale: The diffraction pattern is a reciprocal space representation of the crystal's electron density. Mathematical algorithms are used to reconstruct the three-dimensional arrangement of atoms from this pattern.
-
Methodology:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined using a least-squares minimization process to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4]
-
Visualization of Structural Relationships
The following diagram illustrates the structural relationship between the bicyclo[3.3.1]nonane core and the adamantane core found in amantadine and memantine. This visualization highlights the subtle yet significant differences in their molecular architecture.
Caption: Structural relationship of bicyclic amines.
Discussion and Conclusion
The absence of a publicly available crystal structure for bicyclo[3.3.1]nonan-9-amine hydrochloride underscores the importance of predictive and comparative structural analysis. By examining the crystallographic data of its close analogs, amantadine and memantine hydrochloride, we can infer valuable information about its likely solid-state properties.
The difference in crystal systems between amantadine hydrochloride (Tetragonal) and memantine hydrochloride (Triclinic) is particularly noteworthy. This demonstrates that even minor modifications to the molecular structure, in this case, the addition of two methyl groups, can have a profound impact on the crystal packing. This sensitivity to small structural changes highlights the challenges in predicting crystal structures and emphasizes the necessity of experimental determination.
The rigid bicyclic and adamantane frameworks are key to the pharmacological activity of these compounds. This rigidity reduces the entropic penalty upon binding to a target protein, which can lead to higher affinity. The hydrochloride salt form, as is common for amine-containing drugs, enhances aqueous solubility, which is crucial for oral bioavailability.
For researchers working with novel bicyclo[3.3.1]nonane derivatives, the experimental protocol detailed in this guide provides a robust framework for obtaining high-quality crystal structures. The insights gained from the comparative analysis of amantadine and memantine hydrochlorides should aid in the rational design of new compounds with optimized solid-state properties for improved drug development outcomes. The Cambridge Structural Database (CSD) remains an invaluable resource for such comparative studies.[9]
References
- Mohamed, S., Karothu, D. P., & Naumov, P. (2016). Using crystal structure prediction to rationalize the hydration propensities of substituted adamantane hydrochloride salts.
- X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
- Cayman Chemical. (n.d.). Memantine (hydrochloride) (CAS 41100-52-1).
- Cayman Chemical. (n.d.). Amantadine (hydrochloride) (CAS 665-66-7).
- Santa Cruz Biotechnology. (n.d.). Memantine hydrochloride.
- PubChem. (n.d.). Memantine Hydrochloride.
- PubChem. (n.d.). Memantine.
- PubChem. (n.d.). Amantadine Hydrochloride.
- PubChem. (n.d.). Amantadine.
- Alfa Chemistry. (n.d.). Memantine Hydrochloride.
- ChEMBL. (n.d.). Compound: AMANTADINE HYDROCHLORIDE (CHEMBL1569).
- ChEMBL. (n.d.). Compound: MEMANTINE HYDROCHLORIDE (CHEMBL1699).
- Genome.jp. (n.d.). KEGG DRUG: Amantadine.
- Benchchem. (n.d.). X-ray Crystallography of 9-Phosphabicyclo[3.3.
- Tseng, Z. H., Lee, H. L., Wu, S. Y., Yeh, K. L., & Lee, T. (2022). Development of sustainable reaction and separation processes for amantadine and amantadine hydrochloride. Chemical Engineering Research and Design, 188, 393-405.
- LGC Standards. (n.d.). Memantine Hydrochloride | CAS 41100-52-1.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). Memantine Hydrochloride.
- re3data.org. (n.d.).
- CCDC. (n.d.). Deposit a Structure in the CSD.
- CCDC. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2006076560A1 - Polymorphs of memantine hydrochloride.
- Wikipedia. (n.d.). Memantine.
- Wikipedia. (n.d.). Adamantane.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Memantine hydrochloride | CAS 41100-52-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Amantadine Hydrochloride | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
